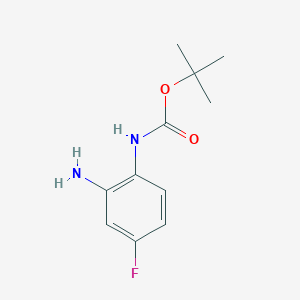

tert-Butyl (2-amino-4-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-4-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKSOWUYKOORFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640708 | |

| Record name | tert-Butyl (2-amino-4-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579474-47-8 | |

| Record name | tert-Butyl (2-amino-4-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method 1: Reaction with Tert-butyl Chloroformate

This method involves the nucleophilic substitution of tert-butyl chloroformate with 2-amino-4-fluorophenol.

- Reagents : Tert-butyl chloroformate, 2-amino-4-fluorophenol, base (e.g., triethylamine).

- Solvent : Anhydrous dichloromethane or DMF.

- Conditions : The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture interference.

Reaction Scheme :

$$

\text{2-amino-4-fluorophenol} + \text{tert-butyl chloroformate} \xrightarrow{\text{base}} \text{tert-butyl (2-amino-4-fluorophenyl)carbamate}

$$

Method 2: Direct Amidation

In this method, the direct amidation of 2-amino-4-fluorobenzoic acid with tert-butyl isocyanate can be employed.

- Reagents : Tert-butyl isocyanate, 2-amino-4-fluorobenzoic acid.

- Solvent : DMF or acetonitrile.

- Conditions : Heating under reflux for several hours may be necessary to drive the reaction to completion.

Method Comparison Table

| Method | Advantages | Disadvantages |

|---|---|---|

| Reaction with Tert-butyl Chloroformate | Simple procedure, mild conditions | Requires careful handling of chloroformate |

| Direct Amidation | High yield potential | May require longer reaction times |

To maximize yield and purity during synthesis, several factors must be optimized:

Temperature and Time

Optimal temperatures typically range from ambient to slightly elevated conditions (30–50°C). Reaction times can vary from a few hours to overnight depending on the method used.

High Performance Liquid Chromatography (HPLC)

HPLC is commonly used to assess the purity of synthesized this compound by comparing retention times against known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the molecular structure, confirming functional groups and connectivity within the compound.

Mass Spectrometry (MS)

Mass spectrometry helps determine the molecular weight and identify potential impurities or degradation products.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: tert-Butyl (2-amino-4-fluorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions, where the carbamate group acts as a protecting group for the amine.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.

Triethylamine: Used as a base in the initial synthesis.

Dichloromethane: Common solvent for the reactions.

Major Products Formed

Deprotected Amine: Formed after the removal of the tert-butyl group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (2-amino-4-fluorophenyl)carbamate is widely used as a protecting group for amines. This allows chemists to perform various reactions on other parts of the molecule without affecting the amine group. It is particularly useful in the synthesis of complex molecules such as peptides and pharmaceuticals.

Biology and Medicine

In medicinal chemistry, this compound is used in the synthesis of drug candidates. The protecting group strategy helps in the selective modification of molecules, which is crucial in the development of new drugs. It also finds applications in the synthesis of enzyme inhibitors and receptor ligands.

Industry

In the chemical industry, this compound is used in the production of agrochemicals and specialty chemicals. Its role as a protecting group helps in the efficient synthesis of complex molecules required in these industries.

Mechanism of Action

The mechanism by which tert-Butyl (2-amino-4-fluorophenyl)carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl group shields the amine from unwanted reactions, allowing selective transformations elsewhere in the molecule. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, revealing the free amine.

Comparison with Similar Compounds

tert-Butyl (2-amino-5-fluorophenyl)carbamate

tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate

- Structural Difference : Thiophene ring replaces the fluorine at position 4.

- Such modifications are leveraged in kinase inhibitor design .

Substituent Modifications on the Aromatic Ring

tert-Butyl (2-aminophenyl)carbamate (26a)

- Structural Difference : Lacks the fluorine atom.

- Impact: The absence of fluorine reduces electron-withdrawing effects, increasing the amino group’s nucleophilicity. This analog demonstrated a lower molecular weight (ESI-MS m/z: 231.0 [M+Na]+) and a 76% yield compared to 66% for the 4-fluoro derivative (26b), suggesting fluorine’s role in reaction efficiency .

tert-Butyl (3-methyl-2-nitrophenyl)carbamate

- Structural Difference: Nitro and methyl groups replace the amino and fluorine.

- Impact : The nitro group’s strong electron-withdrawing nature deactivates the ring, making this compound more reactive in reduction or substitution reactions. Purity (95%) and commercial availability (250 mg–5g) highlight its utility as a precursor .

Piperidine-Modified Derivatives

tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate

- Structural Difference : Incorporates a piperidin-4-yl group.

- Such derivatives are explored in central nervous system (CNS) drug candidates .

Biological Activity

tert-Butyl (2-amino-4-fluorophenyl)carbamate, also known as N-(2-amino-4-fluorophenyl)-tert-butylcarbamate, is an organic compound characterized by its unique structure, which includes a carbamate functional group and an aromatic ring with an amino and fluorine substituent. Its molecular formula is C₁₁H₁₅FN₂O₂, with a molecular weight of approximately 226.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a pharmacological agent.

Chemical Structure and Properties

The compound features:

- Carbamate Functional Group : Known for its reactivity and applications in drug synthesis.

- Aromatic Ring : Contains an amino group and a fluorine atom, which may influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have suggested that this compound may act as an anti-cancer agent by inhibiting tumor growth pathways. For instance, it has been shown to interact with various biological macromolecules, potentially affecting cell signaling pathways involved in cancer progression. The compound's structure allows it to bind to specific receptors or enzymes, providing insights into its mechanism of action.

Case Study Example : In vitro studies demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines, indicating its potential as a therapeutic agent.

Enzymatic Inhibition

The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are implicated in several cancers. Inhibition of HDACs can lead to increased acetylation of histones, thereby influencing gene expression related to cancer progression.

| Enzyme | Inhibition Percentage |

|---|---|

| HDAC-1 | 90% |

| HDAC-2 | 85% |

| HDAC-3 | 75% |

These results suggest that this compound could be a promising candidate for developing HDAC-targeted therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific protein targets involved in cellular signaling pathways. The presence of the fluorine atom in its structure may enhance binding affinity and selectivity for these targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-Butyl (4-amino-2-fluorophenyl)carbamate | Different position of amino group | Potentially different biological activity |

| Tert-Butyl (2-amino-5-fluorophenyl)carbamate | Fluorine at 5-position | Variation in receptor binding profiles |

| Tert-Butyl (3-amino-4-fluorophenyl)carbamate | Amino group at 3-position | Distinct pharmacological effects |

This comparison highlights how modifications in the molecular structure can lead to variations in biological activity and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-amino-4-fluorophenyl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the primary amine. A common approach involves reacting 2-amino-4-fluorophenol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Optimization strategies include:

- Temperature control (0–25°C) to minimize side reactions.

- Use of catalytic DMAP to enhance reaction rate .

- Monitoring reaction progress via TLC or HPLC to determine endpoint.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze for the tert-butyl group (δ ~1.4 ppm, singlet, 9H in ¹H NMR; δ ~28 ppm (C(CH₃)₃) and ~80 ppm (COO) in ¹³C NMR) and fluorine-coupled aromatic protons (split patterns due to ¹⁹F-¹H coupling) .

- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the para-fluorine substituent.

- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during Boc protection of 2-amino-4-fluorophenol?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., hydrolysis of Boc anhydride or incomplete amine activation). Strategies include:

- Strict anhydrous conditions (molecular sieves, inert atmosphere).

- Adjusting stoichiometry (1.2–1.5 equivalents of Boc anhydride).

- Alternative solvents (e.g., DMF for polar intermediates) .

- Post-reaction quenching with aqueous acid (1M HCl) to hydrolyze unreacted Boc anhydride before extraction.

Q. What computational methods are recommended to predict the electronic effects of the fluorine substituent on reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate partial charges, Fukui indices, and HOMO-LUMO gaps.

- Analyze fluorine’s electron-withdrawing effect on the aromatic ring’s π-system and its impact on nucleophilic/electrophilic sites.

- Compare with non-fluorinated analogs to isolate substituent effects.

Q. How can contradictions in ¹H NMR data (e.g., unexpected splitting or integration) be resolved for derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : Rotameric interconversion of the tert-butyl group can cause peak broadening. Use variable-temperature NMR to confirm.

- Impurity Analysis : Check for residual solvents or byproducts via 2D NMR (COSY, HSQC) .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Seeding : Introduce microcrystals from a saturated solution.

- Temperature Gradients : Gradual cooling from 40°C to 4°C.

- Reference SHELX protocols for data refinement .

Stability and Reactivity

Q. Under what conditions does the Boc group degrade, and how can stability be monitored during storage?

- Methodological Answer :

- Acidic Conditions : Boc deprotection occurs in TFA/DCM (1:1) or HCl/dioxane. Stability tests:

- Monitor by HPLC for free amine formation.

- Long-Term Storage : Store at -20°C under nitrogen. Avoid moisture (use desiccants) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting mass spectrometry data (e.g., unexpected adducts or fragments)?

- Methodological Answer :

- Adduct Identification : Common adducts (Na⁺, K⁺) can be confirmed via isotopic patterns.

- In-Source Fragmentation : Adjust ionization energy (ESI vs. APCI) to reduce fragmentation.

- High-Resolution MS : Differentiate isobaric species (e.g., C₉H₁₀NO vs. C₈H₁₄O₂).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.